2-(2-Ethoxyethoxy)ethoxy-trimethylsilane

Description

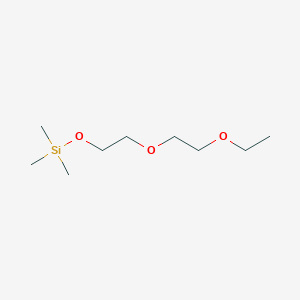

Chemical Structure and Properties 2-(2-Ethoxyethoxy)ethoxy-trimethylsilane (IUPAC name: 2,2-dimethyl-3,6,9,12-tetraoxa-2-silatetradecane) is an organosilicon compound with the molecular formula C₁₁H₂₆O₄Si and a molecular weight of 250.4072 g/mol . It features a trimethylsilane group bonded to an oligoether chain (2-(2-ethoxyethoxy)ethoxy), which imparts both hydrophobicity (from the silane) and polar solubility (from the ether linkages). This dual functionality makes it valuable in applications such as electrolytes for sodium-ion batteries , organic synthesis intermediates, and surface-modifying agents.

Synthesis and Applications

The compound is synthesized via silylation reactions, often involving trimethylsilyl chloride and glycol ether derivatives. Its oligoether chain enhances ion mobility in electrolytes, as demonstrated in sodium bis(2-(2-ethoxyethoxy)ethyl)phosphate (NaDEEP)-based systems, where it improves ionic conductivity and thermal stability .

Properties

CAS No. |

16654-46-9 |

|---|---|

Molecular Formula |

C9H22O3Si |

Molecular Weight |

206.35 g/mol |

IUPAC Name |

2-(2-ethoxyethoxy)ethoxy-trimethylsilane |

InChI |

InChI=1S/C9H22O3Si/c1-5-10-6-7-11-8-9-12-13(2,3)4/h5-9H2,1-4H3 |

InChI Key |

JVADVWKGOWZIKS-UHFFFAOYSA-N |

SMILES |

CCOCCOCCO[Si](C)(C)C |

Canonical SMILES |

CCOCCOCCO[Si](C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethoxytrimethylsilane (C₅H₁₄OSi)

Hexamethyldisiloxane (C₆H₁₈OSi₂)

- Molecular Weight : 162.38 g/mol .

- Structure : A siloxane with two trimethylsilyl groups linked by an oxygen atom.

- Applications : Used as a lubricant, dielectric fluid, and solvent.

- Key Differences: Non-polar nature due to the absence of ether groups, limiting compatibility with polar systems. Higher volatility (boiling point: 100°C) compared to this compound (estimated boiling point >250°C) .

Trimethyl-(1-methyl-2-phenoxy-ethoxy)silane (C₁₂H₂₀O₂Si)

- Molecular Weight : 224.37 g/mol .

- Structure: Contains a phenoxy group instead of an ethoxyethoxy chain.

- Applications: Potential use in polymer chemistry and adhesives.

- Key Differences: The aromatic phenoxy group increases hydrophobicity but reduces flexibility compared to oligoether chains. Lower electrochemical stability in battery electrolytes due to aromatic ring reactivity .

2-[2-(2-Ethoxyethoxy)ethoxy]ethyl Acetate (C₉H₁₈O₅)

- Molecular Weight : 206.23 g/mol .

- Structure : An acetate ester derivative of a similar oligoether chain but lacking the silane group.

- Applications : Found in plant extracts as an insecticidal agent .

- Key Differences :

Data Table: Comparative Properties of Selected Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.